2-(3-Chloro-2-methoxyphenyl)acetaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H9ClO2 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-(3-chloro-2-methoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9ClO2/c1-12-9-7(5-6-11)3-2-4-8(9)10/h2-4,6H,5H2,1H3 |
InChI Key |
POMVOHOJDUSJNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)CC=O |
Origin of Product |
United States |
Conceptual Framework and Significance in Contemporary Organic Synthesis
Substituted phenylacetaldehydes are a class of aromatic aldehydes that serve as crucial intermediates and building blocks in a wide range of synthetic applications. Their significance stems from the reactive aldehyde functionality, which can participate in numerous chemical transformations, coupled with the diverse electronic and steric effects imparted by the substituted phenyl ring.
In the broader context of complex aldehyde derivatives, research is increasingly focused on developing sustainable and efficient synthetic methodologies. sciepublish.comopenpr.com This includes the use of biocatalysis and green chemistry principles to produce aldehydes and their derivatives. sciepublish.comopenpr.com The development of novel aldehyde-accumulating microbial systems and innovative catalytic processes are at the forefront of this research, aiming to provide environmentally benign routes to valuable chemical entities. sciepublish.comopenpr.com
Structural Characteristics and Fundamental Reactivity Principles of Substituted Phenylacetaldehydes
The structure of 2-(3-Chloro-2-methoxyphenyl)acetaldehyde features a phenyl ring substituted with a chloro group at the 3-position and a methoxy (B1213986) group at the 2-position, with an acetaldehyde (B116499) group attached to the first carbon of the ring. This specific substitution pattern dictates its unique electronic and steric properties, which in turn govern its reactivity.
Interactive Data Table: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C9H9ClO2 |
| Molecular Weight | 184.62 g/mol |
| Boiling Point | Approx. 250-270 °C |
| LogP | Approx. 2.5 |
| pKa | Approx. 17-18 |
Note: These values are estimations based on computational models and the properties of similar compounds.
The fundamental reactivity of substituted phenylacetaldehydes is centered around the aldehyde functional group. Aldehydes are known for their susceptibility to nucleophilic attack at the carbonyl carbon and the acidity of the α-protons. The presence of the 3-chloro and 2-methoxy substituents on the phenyl ring influences this reactivity in several ways:
Electronic Effects: The methoxy group (-OCH3) at the ortho position is an electron-donating group through resonance, which can increase the electron density on the phenyl ring. Conversely, the chloro group (-Cl) at the meta position is an electron-withdrawing group through induction. The interplay of these electronic effects can modulate the electrophilicity of the carbonyl carbon.
Steric Effects: The ortho-methoxy group can exert a significant steric hindrance around the acetaldehyde moiety, potentially influencing the approach of nucleophiles and the conformation of the molecule.
Common reactions that substituted phenylacetaldehydes undergo include:
Oxidation: Aldehydes can be readily oxidized to the corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group yields the corresponding primary alcohol.
Nucleophilic Addition: The carbonyl group is susceptible to attack by a wide range of nucleophiles, leading to the formation of alcohols, cyanohydrins, and other derivatives. byjus.com
Condensation Reactions: Reactions such as the aldol (B89426) condensation and Wittig reaction are common for aldehydes with α-hydrogens.
Hydrazone Formation: Aldehydes react with hydrazines to form hydrazones, which are versatile intermediates in organic synthesis. acs.orgnih.gov
Current Research Landscape and Future Trajectories for Complex Aldehyde Derivatives
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available, or readily synthesizable precursors. wikipedia.orgamazonaws.comresearchgate.net For 2-(3-Chloro-2-methoxyphenyl)acetaldehyde, the analysis reveals several logical disconnections that form the basis of potential synthetic strategies.
Approaches Involving Aldehyde Functionalization
A primary retrosynthetic disconnection involves the functional group interconversion (FGI) of the aldehyde moiety. The most straightforward approach is the disconnection of the carbon-oxygen double bond of the aldehyde, leading back to a corresponding primary alcohol, 1-(3-Chloro-2-methoxyphenyl)ethanol. This alcohol can be a key intermediate, accessible through various synthetic routes. This strategy simplifies the synthetic challenge to the formation of this substituted phenylethanol derivative. nih.gov
Another disconnection strategy at the aldehyde functional group would involve a two-carbon homologation of a substituted benzyl (B1604629) derivative. For instance, a (3-chloro-2-methoxyphenyl)methyl halide could be disconnected, suggesting a reaction with a two-carbon nucleophile that can be subsequently converted to an aldehyde.
Strategies for Constructing the Substituted Phenyl Core
A more fundamental retrosynthetic approach focuses on the construction of the 3-chloro-2-methoxyphenyl core itself. This involves disconnecting the carbon-carbon bond between the aromatic ring and the acetaldehyde (B116499) side chain. This leads to a substituted benzene (B151609) derivative, such as 1-bromo-3-chloro-2-methoxybenzene or a similar halogenated precursor, and a two-carbon synthon for the acetaldehyde side chain. nih.gov This strategy allows for the initial synthesis of the specifically substituted aromatic ring, followed by the introduction of the side chain.
Precursor Compounds and Starting Material Selection
The choice of starting materials is critical for an efficient and practical synthesis. The selection is guided by the retrosynthetic analysis and the commercial availability and cost of potential precursors.
Utilization of Chlorinated and Methoxylated Benzene Derivatives
A variety of substituted benzene derivatives can serve as precursors to the 3-chloro-2-methoxyphenyl core. The commercial availability of compounds like 2-chloroanisole (B146271) (1-chloro-2-methoxybenzene) provides a convenient starting point. nist.govmolport.commatrix-fine-chemicals.comnih.govnist.gov From 2-chloroanisole, regioselective introduction of a functional group at the 3-position that can be converted to the acetaldehyde side chain would be a key step.
Alternatively, starting from a phenol, such as 3-methoxyphenol, allows for electrophilic chlorination to introduce the chlorine atom at the desired position. guidechem.com The synthesis of 3-chloro-2-methoxyphenol (B1584002) itself can be achieved from precursors like 2,6-dichloroanisole. chemicalbook.com
Table 1: Properties of Selected Precursor Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Chloroanisole | 766-51-8 | C₇H₇ClO | 142.58 | 196-197 |
| 3-Methoxyphenol | 150-19-6 | C₇H₈O₂ | 124.14 | 244.3 |
| 3-Chloro-2-methoxyphenol | 77102-92-2 | C₇H₇ClO₂ | 158.58 | 234.8 |
| 2-Bromo-1-chloro-3-methoxybenzene | 22435547 | C₇H₆BrClO | 221.48 | Not Available |
Note: Data sourced from various chemical suppliers and databases. Boiling points are at atmospheric pressure unless otherwise noted.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |
|---|---|---|---|---|
| 2-Chloroanisole | 766-51-8 | C₇H₇ClO | 142.58 | 196-197 |
| 3-Methoxyphenol | 150-19-6 | C₇H₈O₂ | 124.14 | 244.3 |
| 3-Chloro-2-methoxyphenol | 77102-92-2 | C₇H₇ClO₂ | 158.58 | 234.8 |
| 2-Bromo-1-chloro-3-methoxybenzene | 22435547 | C₇H₆BrClO | 221.48 | Not Available |
Synthesis from Phenylmethanol or Phenylethanol Intermediates
As identified in the retrosynthetic analysis, 1-(3-Chloro-2-methoxyphenyl)ethanol is a key potential intermediate. nih.gov The synthesis of this alcohol could be achieved by reacting a suitable organometallic reagent derived from a halogenated precursor (e.g., Grignard reagent from 2-bromo-1-chloro-3-methoxybenzene) with acetaldehyde. Alternatively, reduction of a corresponding ketone, 1-(3-chloro-2-methoxyphenyl)ethanone, would also yield the desired alcohol.
A structural analogue, 2-(3-methoxyphenyl)acetaldehyde, can be synthesized from 1-(3-methoxyphenyl)ethanol (B1583643) through oxidation. nih.gov This provides a template for the final step in the synthesis of the target molecule. The synthesis of 2-chloro-N-(aryl)acetamides from chloroacetyl chloride and the corresponding anilines has also been reported, which could be a pathway to related amide analogues. chemicalbook.comresearchgate.netresearchgate.net
Formylation Reactions for Acetaldehyde Moiety Formation
Formylation reactions are a class of reactions that introduce a formyl group (-CHO) onto a substrate. google.com While direct formylation to produce a phenylacetaldehyde (B1677652) is not common, these reactions can be adapted to introduce the acetaldehyde moiety in a two-step process. For instance, a Vilsmeier-Haack or Gattermann reaction on a suitable precursor could introduce a formyl group, which could then be homologated to the acetaldehyde.
The direct formylation of 1-chloro-2-methoxybenzene would likely lead to a mixture of isomers, with the position of formylation directed by the existing substituents. The methoxy (B1213986) group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit deactivating. This could lead to challenges in achieving the desired regioselectivity for substitution at the position that would lead to the target molecule after homologation.
More advanced methods, such as palladium-catalyzed formylation of aryl halides, could offer better regiocontrol if a suitable halogenated precursor is used.
Table of Mentioned Compounds
Vilsmeier-Haack Reaction Pathways and Optimizations (e.g., for related arylacetaldehydes)
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. chemistrysteps.comjk-sci.comwikipedia.orgnumberanalytics.com It typically involves the use of a substituted formamide (B127407), such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.orgnumberanalytics.com This electrophilic species then reacts with the aromatic ring to introduce a formyl group (-CHO). chemistrysteps.comjk-sci.com
The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution. chemistrysteps.comwikipedia.org The Vilsmeier reagent is a relatively weak electrophile, which is why the reaction is most effective with activated aromatic substrates like phenols and anilines. chemistrysteps.com The initial product is an iminium ion, which is then hydrolyzed during workup to yield the final aryl aldehyde. wikipedia.org
Table 1: Key Aspects of the Vilsmeier-Haack Reaction
| Feature | Description |
| Reagents | Substituted formamide (e.g., DMF), Phosphorus oxychloride (POCl₃) jk-sci.comwikipedia.org |
| Electrophile | Chloroiminium ion (Vilsmeier reagent) wikipedia.orgnumberanalytics.com |
| Substrate Scope | Electron-rich aromatic and heteroaromatic compounds chemistrysteps.comjk-sci.com |
| Product | Aryl aldehyde or ketone wikipedia.org |
| Key Transformation | Formylation of an aromatic ring chemistrysteps.comnumberanalytics.com |
For the synthesis of arylacetaldehydes, the Vilsmeier-Haack reaction can be adapted. While direct formylation of a suitable precursor is the primary application, the resulting aldehyde can serve as a key intermediate for further transformations to achieve the desired acetaldehyde structure. Optimizations of the reaction often involve adjusting the temperature, which can range from below 0°C to 80°C depending on the reactivity of the substrate, and the choice of solvent. jk-sci.com The regioselectivity is influenced by both steric and electronic effects, with formylation generally favoring the less sterically hindered position. jk-sci.com
Alternative One-Carbon Homologation and Oxidation Protocols
Alternative routes to arylacetaldehydes, including this compound, involve one-carbon homologation of a suitable precursor followed by oxidation.
One-carbon homologation can be achieved through various methods. For instance, a benzyl halide can be converted to a Grignard reagent and then reacted with a one-carbon electrophile. A reported procedure describes the one-carbon homologation of halides to benzyl ethers using a Grignard reagent and benzyl chloromethyl ether. nih.gov Another strategy involves the reaction of aryl aldehydes or diaryl ketones with a system of DMSO/KOH/zinc, where DMSO provides the methine fragment to extend the carbon chain. researchgate.netresearchgate.net This method offers a direct conversion to the arylacetaldehyde structure. researchgate.net Furthermore, a rhodium-catalyzed methylenation-hydrogenation cascade process can homologate carbonyl compounds to alkanes. organic-chemistry.org
Once a suitable precursor with the correct carbon skeleton is obtained, such as 2-(3-chloro-2-methoxyphenyl)ethanol, oxidation is required to form the aldehyde. Various oxidizing agents can be employed for this transformation. The oxidation of 2-(3-methoxyphenyl)ethanol (B15790) to 3-methoxyphenylacetic acid using potassium permanganate (B83412) or chromium trioxide has been documented, and similar conditions could be adapted for the synthesis of the corresponding aldehyde. The Riley oxidation using selenium dioxide is another method for preparing aldehydes from corresponding methyl groups. researchgate.netresearchgate.net
Carbon-Carbon Bond Formation Strategies at the Benzylic Position
The construction of the carbon framework of this compound and its analogues can be achieved through carbon-carbon bond formation at the benzylic position. This is a critical step that allows for the introduction of the acetaldehyde moiety or a precursor group.
Transition-metal catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide powerful tools for forming C-C bonds. tcichemicals.comnih.gov Several named reactions are particularly relevant for the synthesis of arylacetaldehyde derivatives.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov For the synthesis of an analogue of this compound, a suitably substituted aryl halide could be coupled with an acetylene (B1199291) derivative, which can then be further functionalized to the acetaldehyde. The reaction is typically run under mild, basic conditions. wikipedia.orglibretexts.org
Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This can be used to introduce a two-carbon unit to the aromatic ring. For example, coupling 1-bromo-3-chloro-2-methoxybenzene with an appropriate alkene could furnish a precursor that can be converted to the target acetaldehyde. The reaction exhibits high trans selectivity. organic-chemistry.org
Negishi Coupling: This reaction utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. nih.gov Cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl halides has also been reported, providing a route to diarylmethanes and related structures. rsc.org
Table 2: Overview of Relevant Transition-Metal Catalyzed Cross-Coupling Reactions
| Reaction | Key Reactants | Catalyst System | Bond Formed |
| Sonogashira Coupling | Terminal alkyne, Aryl/Vinyl halide | Palladium, Copper(I) | C(sp)-C(sp²) wikipedia.orglibretexts.org |
| Heck Reaction | Alkene, Aryl/Vinyl halide | Palladium | C(sp²)-C(sp²) organic-chemistry.orgyoutube.com |
| Negishi Coupling | Organozinc reagent, Organic halide | Nickel or Palladium | C-C nih.gov |
Radical-based methods offer an alternative approach to functionalize the benzylic position. wisc.edu These reactions often proceed under mild conditions and can provide unique reactivity compared to traditional ionic pathways.
Radical C-H functionalization can be initiated by hydrogen-atom transfer (HAT), generating a benzylic radical that can then undergo further reactions. wisc.edursc.orgrsc.org This strategy allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond. For example, oxidative coupling of toluene (B28343) derivatives with other molecules has been achieved using various catalytic systems. acs.orgresearchgate.netrsc.orgresearchgate.net Nickel-catalyzed oxidative coupling between C(sp²)-H bonds in benzamides and C(sp³)-H bonds in toluene derivatives has been demonstrated. acs.org Similarly, palladium-catalyzed oxidative C-H bond acylation of acetanilides with toluene derivatives has been reported. rsc.org These methods highlight the potential for forming a C-C bond at the benzylic position of a substituted toluene precursor to build the necessary carbon skeleton for this compound.
Stereoselective Synthesis of Chiral Derivatives (if applicable to specific analogues)
For analogues of this compound that contain a stereocenter, stereoselective synthesis is crucial. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.
One common approach is the asymmetric reduction of a prochiral ketone. For instance, the asymmetric reduction of 2-haloacetophenones to enantiopure 2-halo-1-arylethanols has been achieved using alcohol dehydrogenases. nih.gov These chiral alcohols can then serve as precursors for further transformations.
Asymmetric addition of nucleophiles to aldehydes is another powerful strategy. The asymmetric catalytic alkynylation of acetaldehyde has been reported, which could be applied to the synthesis of chiral propargyl alcohols, valuable intermediates for more complex molecules. nih.gov The stereochemistry of the cyclization of chiral acetals derived from polyolefinic aldehydes has also been studied, leading to the formation of optically active homoallylic alcohols. acs.org Additionally, the asymmetric Henry reaction of nitromethane (B149229) with substituted aldehydes can be catalyzed by chiral copper complexes to produce chiral nitroalcohols. mdpi.com
Process Chemistry and Scalability Considerations for Research Applications
For the synthesis of this compound on a larger scale for research purposes, several factors need to be considered. The chosen synthetic route should be efficient, cost-effective, and safe.
The Vilsmeier-Haack reaction is generally considered a robust and scalable process. ijpcbs.com Its reagents are readily available and relatively inexpensive. However, the use of phosphorus oxychloride requires careful handling due to its reactivity with water.
One-pot procedures, where multiple reaction steps are carried out in the same reaction vessel, can improve efficiency and reduce waste. The one-step synthesis of arylacetaldehydes from aryl aldehydes using DMSO/KOH/zinc is an example of such a process. researchgate.netresearchgate.net
Continuous-flow synthesis offers several advantages for scalability, including improved heat and mass transfer, enhanced safety, and the ability to handle unstable intermediates. A continuous-flow process for the synthesis of monoarylated acetaldehydes via the Meerwein arylation has been demonstrated to be efficient and scalable. acs.org
The choice of catalysts and reagents also plays a significant role. The use of expensive and toxic heavy metals like palladium should be minimized, and catalyst loading should be optimized. rsc.org The development of air-stable catalysts can simplify reaction setup and improve reproducibility on a larger scale. wikipedia.org
Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. researchgate.net Furthermore, the protons on the carbon adjacent to the carbonyl group (α-hydrogens) exhibit enhanced acidity, enabling enolate formation under basic conditions. These features are central to the reactivity of this compound.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. researchgate.net The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the rehybridization of this carbon from sp² to sp³ and the formation of a tetrahedral intermediate. researchgate.net
In the presence of water, aldehydes exist in equilibrium with their corresponding hydrate (B1144303), a geminal diol. This reaction is typically catalyzed by either acid or base. mdpi.com While generally not isolated, the hydrate is an important intermediate.
More synthetically relevant is the reaction with alcohols under acidic conditions to form hemiacetals and subsequently acetals. researchgate.netlibretexts.org The reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent attack by an alcohol molecule yields a hemiacetal. researchgate.net Further reaction with a second alcohol molecule, driven by the removal of water, leads to the formation of a stable acetal, which can serve as a protecting group for the aldehyde functionality. nih.gov For instance, the reaction with ethylene (B1197577) glycol in the presence of an acid catalyst would form a cyclic acetal, a dioxolane derivative. nih.govugm.ac.idresearchgate.net The formation of acetals from related halo-acetaldehydes is a well-established process. orgsyn.orgorgsyn.orggoogle.com
Table 1: Representative Acetal Formation Reactions
| Aldehyde | Alcohol | Catalyst | Product | Ref. |
| Benzaldehyde (B42025) Derivatives | Sorbitol in Methanol (B129727) | p-Toluenesulfonic acid (PTSA) / Choline Chloride | Cyclic Acetal | google.com |
| Chloroacetaldehyde | Ethanol | p-Toluenesulfonic acid | Chloroacetaldehyde diethyl acetal | google.com |
| Vinyl Acetate (precursor) | Ethanol | Bromine (initiator) | Bromoacetaldehyde diethyl acetal | orgsyn.org |
Aldehydes readily react with primary amines to form imines, commonly known as Schiff bases. masterorganicchemistry.comadvancechemjournal.com This condensation reaction typically proceeds through a hemiaminal intermediate, which then dehydrates to yield the final imine product. masterorganicchemistry.com The reaction is reversible and often catalyzed by acid. The formation of a Schiff base from phenylacetaldehyde and amino acids has been studied, demonstrating the reactivity of the phenylacetaldehyde scaffold. researchgate.net Similarly, this compound is expected to react with various primary amines, such as aniline (B41778) or its derivatives, to form the corresponding N-substituted imines. researchgate.netyoutube.comresearchgate.net
Table 2: Examples of Schiff Base Formation
| Aldehyde/Ketone | Amine | Conditions | Product Type | Ref. |
| Salicylaldehyde | 4-Chloroaniline | Not specified | N-salicylidene-p-chloroaniline | researchgate.net |
| Aromatic Aldehydes | 2-(4-aminophenyl)acetonitrile | 3,5-difluoroarylboronic acid, room temp. | Substituted Schiff Base | wikipedia.org |
| Benzaldehyde | Aniline | Neat mixing, room temp. | Benzalaniline | youtube.com |
| Phenylacetaldehyde | Amino Acids | Not specified | Phenylacetaldehyde-amino acid Schiff base | researchgate.net |
Due to the presence of acidic α-hydrogens, this compound can undergo base-catalyzed self-condensation, known as an aldol (B89426) condensation. wikipedia.orgpearson.comkhanacademy.org This reaction involves the formation of an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule to form a β-hydroxy aldehyde. khanacademy.orglibretexts.org Subsequent heating can lead to dehydration, yielding an α,β-unsaturated aldehyde. Phenylacetaldehyde is known to undergo this type of self-condensation. advancechemjournal.compearson.com
A related and highly significant reaction is the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate) in the presence of a weak base catalyst, such as piperidine (B6355638) or an amine. wikipedia.orgorganicreactions.org The reaction proceeds via nucleophilic addition followed by dehydration to yield a stable C=C bond. wikipedia.org Aromatic aldehydes are common substrates for this reaction, condensing with active methylene compounds to produce a variety of functionalized alkenes. researchgate.netresearchgate.netnih.gov
Table 3: Knoevenagel Condensation of Aromatic Aldehydes
| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type | Ref. |
| Benzaldehyde | Malononitrile | Amino-bifunctional frameworks, Ethanol, RT | 2-Benzylidenemalononitrile | nih.gov |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, Ethanol | Conjugated enone | wikipedia.org |
| Aromatic Aldehydes | Malononitrile | Lemon juice, solvent-free | Arylidenemalononitriles | researchgate.net |
Redox Transformations of the Aldehyde
The aldehyde functional group is readily susceptible to both oxidation and reduction. The focus here is on its oxidation to a carboxylic acid derivative.
Aldehydes can be easily oxidized to their corresponding carboxylic acids using a variety of oxidizing agents. pearson.com Strong oxidants like potassium permanganate (KMnO₄) or chromic acid are effective. However, milder reagents are often preferred to avoid side reactions. Pyridinium chlorochromate (PCC) is a well-known reagent that typically oxidizes primary alcohols to aldehydes but can, under certain conditions, oxidize aldehydes further to carboxylic acids, especially in the presence of an oxidant like periodic acid (H₅IO₆). libretexts.orgmasterorganicchemistry.comchemistrysteps.comorganic-chemistry.orgyoutube.com The synthesis of various substituted phenylacetic acids, such as 2-methoxyphenylacetic acid and p-methoxyphenylacetic acid, from their corresponding precursors is well-documented, often involving hydrolysis of a nitrile followed by acidification, or direct oxidation of the aldehyde. google.comgoogle.comsigmaaldrich.comgoogle.com The oxidation of this compound would yield 2-(3-Chloro-2-methoxyphenyl)acetic acid, a valuable synthetic intermediate.
Table 4: Oxidation of Aldehydes to Carboxylic Acids
| Starting Material | Oxidizing Agent/Conditions | Product | Ref. |
| p-Methoxyphenyl acetaldehyde | Chemical oxidation (unspecified) | p-Methoxyphenylacetic acid | google.com |
| Methoxybenzyl cyanide | H₂SO₄, heat, then neutralization & acidification | Methoxyphenylacetic acid | google.com |
| Primary Alcohols/Aldehydes | PCC (cat.), H₅IO₆, MeCN | Carboxylic Acids | organic-chemistry.org |
Reduction to 2-(3-Chloro-2-methoxyphenyl)ethanol Derivatives
The aldehyde functional group in this compound is susceptible to reduction to its corresponding primary alcohol, 2-(3-chloro-2-methoxyphenyl)ethanol. This transformation is a fundamental reaction in organic synthesis, typically achieved using various reducing agents.
Detailed Research Findings: The reduction of the acetaldehyde moiety can be accomplished using hydride-based reagents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent, often used in alcoholic solvents like methanol or ethanol, and is highly selective for aldehydes and ketones. Given the presence of other functional groups, the chemoselectivity of NaBH₄ is advantageous as it will not reduce the aromatic ring or cleave the aryl-chloride or aryl-ether bonds under standard conditions. Lithium aluminum hydride is a much stronger reducing agent and would also be effective, though it requires anhydrous conditions (e.g., in diethyl ether or tetrahydrofuran) and a more rigorous workup procedure.
The expected reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide intermediate during workup to yield the primary alcohol. The existence of the product, 1-(3-Chloro-2-methoxyphenyl)ethanol, is documented in chemical databases, confirming the viability of this reduction. nih.gov
Interactive Data Table: Reduction of this compound
| Reducing Agent | Solvent | Typical Conditions | Product | Notes |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0 °C to room temp. | 2-(3-Chloro-2-methoxyphenyl)ethanol | Mild, chemoselective for the aldehyde. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | 0 °C to room temp., anhydrous | 2-(3-Chloro-2-methoxyphenyl)ethanol | Powerful, non-selective; requires careful handling and anhydrous conditions. |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
The aldehyde group of this compound serves as an excellent electrophile for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, to form various substituted alkenes. organic-chemistry.orgorganic-chemistry.org These reactions are pivotal for carbon-carbon double bond formation.
Detailed Research Findings: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by treating a phosphonium (B103445) salt with a strong base. libretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (e.g., where R = alkyl) generally lead to (Z)-alkenes, while stabilized ylides (where R = electron-withdrawing group like CO₂R or CN) predominantly form (E)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction , a popular modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. wikipedia.orgnumberanalytics.com These carbanions are generated by treating a phosphonate ester with a base. A significant advantage of the HWE reaction is that it almost exclusively produces the thermodynamically more stable (E)-alkene, especially with stabilized phosphonates. organic-chemistry.orgnrochemistry.com The water-soluble phosphate (B84403) byproduct is also more easily removed than the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.org For the synthesis of (Z)-alkenes, the Still-Gennari modification of the HWE reaction can be employed, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific reaction conditions (e.g., KHMDS as the base in THF at low temperatures). nrochemistry.comyoutube.com
Interactive Data Table: Olefination Reactions with this compound
| Reaction Type | Reagent | Typical Base | Expected Major Product Stereoisomer |
| Wittig (non-stabilized) | Ph₃P⁺CH₂R Br⁻ (R=alkyl) | n-BuLi, NaH | (Z)-alkene |
| Wittig (stabilized) | Ph₃P⁺CH₂CO₂Et Br⁻ | NaOEt, K₂CO₃ | (E)-alkene |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et | NaH, NaOEt | (E)-alkene |
| Still-Gennari (HWE Mod.) | (CF₃CH₂O)₂P(O)CH₂CO₂Et | KHMDS | (Z)-alkene |
Transformations Involving the Chloro Substituent on the Phenyl Ring
The chlorine atom on the aromatic ring is a site for potential functionalization, primarily through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Studies
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism involves an addition-elimination sequence.
Detailed Research Findings: The feasibility of an SNAr reaction is heavily dependent on the electronic properties of the aromatic ring. The reaction requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic addition step. libretexts.org
In the case of this compound, the chloro leaving group is at the C3 position. The substituents that could potentially activate the ring for SNAr are the methoxy group at C2 and the acetaldehyde group at C1.
Acetaldehyde group (-CH₂CHO): This group is electron-withdrawing. However, its effect is primarily inductive and somewhat attenuated by the methylene spacer. It is not as powerful an activating group as a directly conjugated nitro (-NO₂) or cyano (-CN) group.
Crucially, neither of the electron-withdrawing influences is positioned ortho or para to the chloro group, which is the required orientation for resonance stabilization of the Meisenheimer complex. libretexts.org Therefore, this compound is expected to be highly unreactive toward SNAr reactions under standard conditions. Forcing conditions (high temperatures and pressures) would likely lead to decomposition or other side reactions before substitution of the chlorine atom occurs.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The chloro substituent on the phenyl ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful methods for forming new carbon-carbon bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems with electron-rich, bulky phosphine (B1218219) ligands have enabled their efficient use. nih.govnih.gov
Detailed Research Findings:
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It is widely used to form biaryl compounds. The reaction of this compound with an arylboronic acid (Ar-B(OH)₂) would yield a 3-aryl-2-methoxyphenylacetaldehyde derivative. The aldehyde group is generally tolerant of Suzuki conditions, although protection may be necessary in some cases. Successful couplings of related substrates like 1-chloro-4-methoxybenzene and other ortho-substituted anilines have been reported. rsc.orgnih.gov
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base, typically yielding a substituted alkene. wikipedia.orgorganic-chemistry.org Reacting this compound with an alkene like ethyl acrylate (B77674) would result in the formation of a cinnamic acid ester derivative, with the new C-C bond at the C3 position of the ring. The reaction generally favors the formation of the trans isomer. organic-chemistry.orgyoutube.com
Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, co-catalyzed by palladium and copper(I) salts, in the presence of a base. wikipedia.orgorganic-chemistry.org This would install an alkyne substituent at the C3 position. The reaction is known for its mild conditions and tolerance of various functional groups. libretexts.org
Interactive Data Table: Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / SPhos, XPhos | K₃PO₄, K₂CO₃ | Biaryl |
| Heck | H₂C=CHR | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | Substituted Styrene (B11656) |
| Sonogashira | HC≡CR | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | Aryl Alkyne |
Influence and Reactivity of the Methoxy Group
Electronic Effects on Aromatic Ring Reactivity and Substituent Directing Properties
The reactivity of the benzene ring in this compound is governed by the combined electronic effects of its three substituents.
Detailed Research Findings: The electronic character of the substituents is as follows:
Acetaldehyde group (-CH₂CHO) at C1: This alkyl aldehyde substituent is electron-withdrawing through induction (-I effect) and deactivating towards electrophilic aromatic substitution.
Intramolecular Cyclization and Rearrangement Processes Influenced by Methoxy (analogous to Nazarov cyclization studies)
Intramolecular cyclization reactions are powerful tools for constructing cyclic molecular architectures. One of the most relevant cyclization processes for a potential derivative of this compound is the Nazarov cyclization. This reaction typically involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.orgthermofisher.com The mechanism is initiated by the activation of the ketone by a protic or Lewis acid, generating a pentadienyl cation which then undergoes electrocyclization. wikipedia.org
The presence of a methoxy group ortho to the reacting side chain, as in the this compound scaffold, can significantly influence such cyclizations. Studies on analogous systems, like 2-methoxychalcones, have shown that an ortho-methoxy substituent can act as an intramolecular proton-transport catalyst. nih.gov In the context of a Nazarov cyclization, this substituent can facilitate the critical proton transfer steps required for the formation of the cyclic product. nih.govnih.gov For this compound to undergo a Nazarov-type reaction, it would first need to be converted into a divinyl ketone substrate. For instance, an aldol condensation with an α,β-unsaturated ketone could furnish the necessary precursor.
Hypothetical Nazarov Cyclization Pathway:
Precursor Synthesis: Reaction of this compound with an enone (e.g., methyl vinyl ketone) via an aldol reaction followed by dehydration to form the corresponding divinyl ketone.
Acid-Catalyzed Activation: Protonation of the carbonyl oxygen of the divinyl ketone to generate the key pentadienyl cation.
Electrocyclization: A 4π conrotatory electrocyclic ring closure occurs. The ortho-methoxy group can stabilize the cationic intermediates and facilitate necessary proton transfers.
Deprotonation/Tautomerization: Loss of a proton leads to the formation of the final cyclopentenone product.
The efficiency of this cyclization is highly dependent on the electronic nature of the substituents. The ortho-methoxy group is known to be more effective in promoting these reactions than an ortho-chloro substituent, which does not serve as an efficient catalyst for the required proton transport. nih.gov
Demethylation and Ether Cleavage Reactions (e.g., relevant to 2-chloroethoxy chain formation)
The ether linkage in this compound is susceptible to cleavage under strong acidic conditions. The cleavage of aryl alkyl ethers, such as the anisole (B1667542) moiety present in the compound, is a standard transformation in organic synthesis. longdom.org This reaction is typically accomplished using strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org
The mechanism involves the initial protonation of the ether oxygen, converting it into a good leaving group (an alcohol). masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion. For aryl alkyl ethers, the cleavage is regioselective. Nucleophilic attack (via an S_N2 mechanism) occurs at the less sterically hindered methyl carbon, rather than the sp²-hybridized aromatic carbon, which is resistant to such substitutions. longdom.orglibretexts.org
Reaction Scheme: this compound + HI → 2-(3-Chloro-2-hydroxyphenyl)acetaldehyde + CH₃I
This reaction would effectively demethylate the compound to yield the corresponding phenol. If an excess of the hydrohalic acid is used, the newly formed alcohol in other types of ethers could be further converted to an alkyl halide, but this is not possible with the resulting phenol. libretexts.orgmasterorganicchemistry.com Alternative methods for ether cleavage exist, including the use of strong Lewis acids like boron tribromide (BBr₃) or metal-free protocols under specific conditions. masterorganicchemistry.comresearchgate.net Furthermore, certain enzymes, such as fungal peroxygenases, can catalyze the oxidative cleavage of ethers, representing a milder, biological approach to this transformation. nih.gov
Table 1: Predicted Products of Ether Cleavage Reactions
| Starting Material | Reagent | Primary Products | Reaction Type |
| This compound | Excess HI or HBr | 2-(3-Chloro-2-hydroxyphenyl)acetaldehyde, Methyl iodide/bromide | Acidic Cleavage (S_N2) |
| This compound | BBr₃ | 2-(3-Chloro-2-hydroxyphenyl)acetaldehyde | Lewis Acid Cleavage |
Electrophilic Aromatic Substitution on the 3-Chloro-2-methoxyphenyl System
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic rings. masterorganicchemistry.com The regiochemical outcome of EAS on the 3-chloro-2-methoxyphenyl ring of the title compound is governed by the combined directing effects of the substituents already present: the chloro group, the methoxy group, and the acetaldehyde side chain.
Methoxy Group (-OCH₃): Strongly activating and ortho-, para-directing due to its ability to donate electron density to the ring via resonance. libretexts.org
Chloro Group (-Cl): Deactivating due to its inductive electron withdrawal, but ortho-, para-directing because its lone pairs can stabilize the cationic intermediate (arenium ion) via resonance. libretexts.org
Acetaldehyde Group (-CH₂CHO): The aldehyde function is electron-withdrawing and deactivating, which reduces the nucleophilicity of the aromatic ring. However, the primary directing influence comes from the groups directly attached to the ring.
The powerful activating and directing effect of the methoxy group is expected to dominate. The available positions for substitution are C-4, C-5, and C-6.
Position C-4: Ortho to the chloro group and meta to the methoxy group.
Position C-5: Para to the methoxy group and meta to the chloro group.
Position C-6: Ortho to the methoxy group and para to the chloro group.
Given these influences, electrophilic attack is most favored at the positions activated by the methoxy group (C-5 and C-6), which are also directed by the chloro group. The C-5 position (para to -OCH₃) is electronically highly favored. The C-6 position (ortho to -OCH₃) is also electronically favored but may be subject to some steric hindrance from the adjacent acetaldehyde side chain at C-1. The C-4 position is less favored as it is meta to the strongly activating methoxy group. Therefore, a mixture of products is likely, with substitution at C-5 and C-6 predominating.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagent | Predicted Major Isomer(s) |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro- and 6-nitro- derivatives |
| Bromination | Br₂, FeBr₃ | 5-Bromo- and 6-bromo- derivatives |
| Chlorination | Cl₂, AlCl₃ | 3,5-Dichloro- and 3,6-dichloro- derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl- and 6-acyl- derivatives (may be sluggish due to deactivation) |
Radical Reactions and Oxidative Coupling Studies
The study of radical reactions involving this compound can be approached from two perspectives: reactions involving the aldehyde functional group and reactions involving the aromatic system. Radicals are highly reactive species with an unpaired electron, often generated by homolytic bond cleavage using heat or light. aklectures.com
The aldehyde hydrogen is susceptible to abstraction by radical initiators, which would generate an acyl radical. More likely, however, is the abstraction of a hydrogen from the benzylic position (the -CH₂- group), which is activated by the adjacent aromatic ring. The resulting benzylic radical would be stabilized by resonance with the phenyl ring. leah4sci.com This radical could then participate in various subsequent reactions, such as dimerization or reaction with other radical species. aklectures.com
Oxidative coupling reactions are another important class of transformations for aryl compounds, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.netmarquette.edu These reactions often employ metal catalysts (e.g., copper, palladium, ruthenium) and an oxidant. marquette.educhemrxiv.org In the context of this compound, oxidative coupling could lead to the formation of biaryl structures through the coupling of two molecules of the compound or its coupling with another aromatic partner. unimelb.edu.au The regioselectivity of such couplings would be influenced by the electronic and steric properties of the substituents on the aromatic ring.
Cascade Reactions and Multicomponent Transformations involving the Compound
Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operational step. nih.govnih.gov Aldehydes are privileged components in a wide array of named MCRs, and this compound can serve as the aldehyde partner in these transformations. numberanalytics.comorganic-chemistry.orgtcichemicals.com
The participation of this specific aldehyde would introduce the 3-chloro-2-methoxyphenyl substituent into the final complex molecular scaffold. This is valuable for creating libraries of compounds for various applications, including drug discovery. nih.gov
Potential Multicomponent Reactions:
Biginelli Reaction: A three-component reaction between this compound, a β-ketoester (e.g., ethyl acetoacetate), and urea (B33335) or thiourea. This would yield a dihydropyrimidinone derivative bearing the substituted phenyl group. tcichemicals.com
Ugi Reaction: A four-component reaction involving the aldehyde, an amine, a carboxylic acid, and an isocyanide. This transformation produces α-acylamino-carboxamide structures, which are useful peptide mimetics. nih.gov
Passerini Reaction: A three-component reaction of the aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy carboxamides. nih.gov
Domino Michael/Aldol Cascade: In an organocatalyzed cascade, the aldehyde could react with a nitroalkene and an enal, leading to the formation of stereochemically dense cyclohexene (B86901) derivatives in a process analogous to the Enders cascade. nih.gov
Derivatization Strategies and Analogue Development in Research Contexts
Synthesis of Imine and Oxime Derivatives
The aldehyde functionality of 2-(3-chloro-2-methoxyphenyl)acetaldehyde is readily susceptible to nucleophilic attack by primary amines and hydroxylamine derivatives, leading to the formation of imines (Schiff bases) and oximes, respectively.
Imines (Schiff Bases): The reaction with primary amines typically proceeds under mild, often acid-catalyzed, conditions. The initial nucleophilic addition of the amine to the carbonyl carbon forms a hemiaminal intermediate, which then dehydrates to yield the imine. This reaction is generally reversible and can be driven to completion by removing water from the reaction mixture. The resulting imines are valuable intermediates themselves, as the C=N double bond can be further functionalized, for instance, through reduction to secondary amines.
Oximes: The condensation of this compound with hydroxylamine (or its salts, like hydroxylamine hydrochloride) affords the corresponding oxime. researchgate.net This reaction is analogous to imine formation and is a common method for the characterization and derivatization of aldehydes. researchgate.net Oximes are of interest due to their potential biological activities and their utility as synthetic precursors for other functional groups, such as nitriles or amides via the Beckmann rearrangement. researchgate.net Recent synthetic methods have also focused on the preparation of various substituted hydroxylamines, which can be used to generate a wider array of oxime ethers. nih.gov
Table 1: General Reactions for Imine and Oxime Synthesis
| Derivative Type | Reactant | General Reaction Scheme |
|---|---|---|
| Imine (Schiff Base) | Primary Amine (R-NH₂) | Ar-CHO + R-NH₂ ⇌ Ar-CH=N-R + H₂O |
| Oxime | Hydroxylamine (NH₂OH) | Ar-CHO + NH₂OH ⇌ Ar-CH=N-OH + H₂O |
Ar represents the 2-(3-Chloro-2-methoxyphenyl) group.
Conversion to Carboxylic Acid Esters and Amides
The aldehyde can be converted into carboxylic acid derivatives such as esters and amides, typically through a two-step sequence involving an initial oxidation.
Oxidation to Carboxylic Acid: this compound can be oxidized to 2-(3-chloro-2-methoxyphenyl)acetic acid using a variety of standard oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder oxidants like silver oxide (Ag₂O) in the Tollens' test.
Esterification and Amidation: Once the carboxylic acid is obtained, it can be readily converted to esters and amides.
Esters are typically prepared by Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). researchgate.net
Amides are synthesized by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride (using thionyl chloride, SOCl₂), and then reacting it with an appropriate amine. youtube.comyoutube.com Alternatively, direct condensation of the carboxylic acid and amine can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC). youtube.com The reaction of esters with ammonia or amines can also produce amides, often under safer conditions than using acid chlorides. google.com
Preparation of Ethers and other Oxygenated Derivatives
Further oxygenated derivatives, particularly ethers, can be synthesized by first reducing the aldehyde to the corresponding alcohol.
Reduction to Alcohol: The aldehyde group of this compound can be selectively reduced to a primary alcohol, 2-(3-chloro-2-methoxyphenyl)ethanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Ether Synthesis: The resulting alcohol serves as a precursor for ether synthesis, most commonly via the Williamson ether synthesis. masterorganicchemistry.com This method involves two steps:
Alkoxide Formation: The alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. masterorganicchemistry.com
Nucleophilic Substitution: The alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the desired ether. masterorganicchemistry.com This method is highly versatile for preparing a wide range of symmetrical and unsymmetrical ethers. organic-chemistry.org
Introduction of Nitrogen-Containing Heterocyclic Systems (e.g., pyrazoles, imidazoles)
The aldehyde functionality is a key building block for the construction of various heterocyclic rings. While direct cyclization is not typical, this compound can serve as a crucial component in multicomponent reactions or as a precursor to intermediates used in heterocycle synthesis.
Pyrazoles: Pyrazole (B372694) synthesis often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This compound could be elaborated into a suitable 1,3-dicarbonyl equivalent, which would then undergo cyclocondensation with hydrazine to form the pyrazole ring.
Imidazoles: The Radziszewski synthesis, a classic method for preparing imidazoles, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. In this context, this compound could provide the aldehyde component, reacting with a dicarbonyl species like glyoxal and a source of ammonia to construct the imidazole (B134444) ring.
Modification of the Methoxy (B1213986) Group for Tuned Reactivity
The methoxy group (-OCH₃) on the phenyl ring is another site for chemical modification, which can significantly alter the electronic properties and reactivity of the molecule. A common strategy is ether cleavage (demethylation) to unveil a phenolic hydroxyl group.
Demethylation: The methyl ether can be cleaved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). This reaction yields the corresponding phenol, 2-(3-chloro-2-hydroxyphenyl)acetaldehyde.
Further Derivatization: The newly formed phenolic hydroxyl group is a versatile handle for further derivatization. It can be:
Re-alkylated with different alkyl halides to introduce longer or more complex ether side chains.
Acylated to form esters.
Used as a nucleophile in various coupling reactions to introduce new substituents.
This strategy allows for fine-tuning of properties like lipophilicity and hydrogen bonding capacity, which is crucial in medicinal chemistry and materials science.
Rational Design and Synthesis of Structurally Related Arylacetaldehyde Compounds for Comparative Studies
To explore structure-activity relationships, researchers often synthesize a library of structurally related analogues. This involves systematic modifications to the substitution pattern on the aromatic ring of this compound.
Table 2: Examples of Structurally Related Arylacetaldehydes
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Parent |
|---|---|---|---|
| 2-(4-Fluorophenyl)acetaldehyde bldpharm.com | 1736-67-0 | C₈H₇FO | Methoxy group absent; Chloro replaced by Fluoro at position 4. |
| 2-(3-Chlorophenyl)acetaldehyde bldpharm.com | 41904-40-9 | C₈H₇ClO | Methoxy group absent. |
| (2-Methoxyphenyl)acetaldehyde scbt.com | 33567-59-8 | C₉H₁₀O₂ | Chloro group absent. |
| 4-Methoxyphenylacetaldehyde nih.gov | 5703-26-4 | C₉H₁₀O₂ | Chloro group absent; Methoxy at position 4. |
| 2-(3-Isopropyl-4-methoxyphenyl)acetaldehyde chemicalbook.com | 134435-50-0 | C₁₂H₁₆O₂ | Chloro replaced by Isopropyl; Methoxy at position 4. |
Chiral Derivatization for Enantiomeric Purity Analysis
While this compound itself is achiral, it can be used as a starting material to synthesize chiral molecules where the carbon adjacent to the aromatic ring becomes a stereocenter. Determining the enantiomeric purity of such products is essential. A common and effective method is chiral derivatization.
This technique involves reacting the mixture of enantiomers with a single, pure enantiomer of a chiral derivatizing agent (CDA). semanticscholar.org This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated and quantified using standard, non-chiral analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). semanticscholar.org
A frequently used class of CDAs for compounds containing amine or alcohol functionalities are chiral chloroformates, such as (-)-(1R)-menthyl chloroformate. scirp.orgnih.govresearchgate.net The derivatization reaction forms diastereomeric carbamates or carbonates, which are often well-resolved on standard chromatography columns, allowing for the accurate determination of enantiomeric excess (ee). scirp.orgnih.gov This analytical approach is crucial for quality control in asymmetric synthesis. science.gov
Theoretical and Computational Chemistry Studies of 2 3 Chloro 2 Methoxyphenyl Acetaldehyde
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energies)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap points to a more reactive species. sapub.org
For 2-(3-Chloro-2-methoxyphenyl)acetaldehyde, an FMO analysis would pinpoint the distribution of these orbitals. It would be expected that the HOMO would have significant contributions from the electron-rich methoxy-substituted phenyl ring and the oxygen of the aldehyde group. Conversely, the LUMO would likely be centered on the electron-deficient regions, particularly the carbonyl carbon of the aldehyde group. The specific energies would depend on the level of theory and basis set used in the calculation.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Parameters (Note: This table is illustrative as no specific data for this compound was found.)
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | |
| LUMO Energy |
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wolfram.comscienceopen.com The MEP surface is colored to represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue shows areas of positive potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent regions of intermediate potential.
A calculated MEP map for this compound would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The acidic protons, such as the aldehydic proton, would be expected to reside in a region of positive potential (blue). The substituted phenyl ring would display a more complex potential distribution due to the competing electron-donating effect of the methoxy (B1213986) group and the electron-withdrawing effect of the chlorine atom.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stabilizing energy of these interactions. dergipark.org.tr This analysis can reveal hyperconjugative and conjugative effects, which are crucial for understanding molecular stability and structure.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, providing a powerful tool for the interpretation and confirmation of experimental data.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., for 1H and 13C)
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become an indispensable aid in structure elucidation. ucl.ac.ukaps.org By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the ¹H and ¹³C NMR spectra. These calculated shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can help in the assignment of complex experimental spectra. youtube.com
For this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom. For instance, the aldehydic proton would be predicted to have a high chemical shift (typically 9-10 ppm). The aromatic protons would show distinct shifts influenced by the positions of the chloro and methoxy substituents. The methoxy protons would appear as a singlet, and the methylene (B1212753) protons would show a characteristic splitting pattern. Similarly, the ¹³C NMR spectrum would be predicted, with the carbonyl carbon showing a large downfield shift.
Table 2: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) (Note: This table is illustrative as no specific data for this compound was found.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aldehyde CH | ||
| Methylene CH₂ | ||
| Methoxy OCH₃ | ||
| Aromatic CHs |
Vibrational Spectroscopy (IR, Raman) Frequency Predictions
Computational chemistry allows for the calculation of the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.net These calculations are typically performed within the harmonic approximation, and the resulting frequencies are often scaled by an empirical factor to improve agreement with experimental data. dergipark.org.tr This analysis also provides the intensity of each vibrational mode and a description of the atomic motions involved, which is crucial for assigning the bands in an experimental spectrum.
A vibrational analysis of this compound would predict the characteristic stretching frequency of the C=O bond of the aldehyde group, typically found in the region of 1700-1740 cm⁻¹. Other predictable vibrations include the C-H stretches of the aromatic ring, aldehyde, and aliphatic chain, the C-O stretch of the methoxy group, and the C-Cl stretch. These predicted spectra would serve as a valuable reference for the experimental characterization of the compound.
Table 3: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) (Note: This table is illustrative as no specific data for this compound was found.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C=O Stretch (Aldehyde) | |
| Aromatic C-H Stretch | |
| Aliphatic C-H Stretch | |
| C-O-C Stretch (Methoxy) |
Electronic Absorption Spectra (UV-Vis) Simulations (e.g., TD-DFT methods)
No published data on the simulated electronic absorption spectra for this compound using Time-Dependent Density Functional Theory (TD-DFT) or other methods could be located. Such a study would provide valuable insights into the molecule's electronic transitions and its expected behavior when interacting with ultraviolet and visible light.
Computational Elucidation of Reaction Mechanisms
Transition State Characterization and Reaction Pathway Analysis (e.g., using DFT)
There is no available research detailing the characterization of transition states or the analysis of reaction pathways involving this compound through methods like Density Functional Theory (DFT).
Reaction Energy Profiles and Kinetic Parameters
Information regarding the reaction energy profiles and the calculation of kinetic parameters for reactions involving this compound is not present in the surveyed literature.
Solvation Models and Solvent Effects on Reactivity
No computational studies employing solvation models to understand the influence of different solvents on the reactivity of this compound have been found.
Conformational Analysis and Isomerism
A formal conformational analysis of this compound, which would identify its stable conformers and the energy barriers between them, has not been published.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatographic methods are paramount for separating 2-(3-Chloro-2-methoxyphenyl)acetaldehyde from impurities, starting materials, and other components in a mixture. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of acetaldehyde (B116499) derivatives. nih.gov Due to the lack of a strong chromophore in many simple aldehydes, derivatization is a common strategy to enhance UV detection and improve chromatographic properties. ijcpa.in A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form stable hydrazone derivatives that absorb strongly in the UV-visible region. nih.govijcpa.inoup.com
Reversed-phase HPLC (RP-HPLC) is the most common mode for separation. nih.gov The separation of the DNPH derivative of this compound would typically be achieved on a C18 column, which provides excellent resolution for moderately polar to nonpolar compounds. ijcpa.inoup.com A gradient elution system using a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the effective separation of the analyte from excess derivatizing reagent and other sample components. nih.govresearchgate.net
Table 1: Typical HPLC Parameters for Analysis of Acetaldehyde Derivatives
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | ijcpa.inoup.com |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water | ijcpa.inoup.com |
| Derivatization Agent | 2,4-dinitrophenylhydrazine (DNPH) | nih.govijcpa.inoup.com |
| Detector | UV-Vis Detector | researchgate.netcdc.gov |
| Detection Wavelength | ~360-365 nm (for DNPH derivatives) | ijcpa.inoup.comresearchgate.net |
| Column Temperature | Ambient to 40°C | ijcpa.inoup.com |
Gas Chromatography (GC) is a powerful alternative for the analysis of volatile and thermally stable compounds like phenylacetaldehyde (B1677652) derivatives. thegoodscentscompany.comwikipedia.org Given the aldehyde functional group, this compound is amenable to GC analysis. For quantitative analysis in complex matrices, headspace GC (HS-GC) can be employed to selectively introduce volatile analytes into the system while leaving non-volatile matrix components behind. nih.govmdpi.com
The analysis is typically performed using a capillary column with a nonpolar or medium-polarity stationary phase, such as a dimethyl polysiloxane or a (5%-phenyl)-methylpolysiloxane phase (e.g., HP-5MS). nih.govnih.gov A programmed temperature ramp is used to ensure the efficient separation of compounds with different boiling points. researchgate.net Flame Ionization Detection (FID) provides a robust and linear response for organic compounds, while a Mass Spectrometer (MS) detector offers higher selectivity and structural information. nih.govnih.gov
Table 2: Typical GC Parameters for Analysis of Acetaldehyde Derivatives
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) | nih.gov |
| Carrier Gas | Helium or Hydrogen | nih.gov |
| Injection Mode | Split/Splitless or Headspace (HS) | mdpi.comresearchgate.net |
| Temperature Program | Initial hold at 50°C, ramp to 250-270°C | nih.govresearchgate.net |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | nih.govnih.gov |
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and quantification of analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the powerful identification capabilities of MS. und.edu As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared to spectral libraries for positive identification. For quantitative analysis, selected ion monitoring (SIM) can be used, where the instrument is set to detect only specific fragment ions characteristic of the target analyte, greatly enhancing sensitivity and selectivity. nih.gov GC coupled with high-resolution time-of-flight mass spectrometry (GC-QTOF MS) can provide accurate mass measurements of fragments, further increasing confidence in identification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for less volatile or thermally labile compounds. nih.gov For this compound, LC-MS would provide definitive confirmation of the molecular weight. High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is especially useful for analyzing complex mixtures and identifying unknown halogenated compounds. nih.gov The mass spectrometer can detect the molecular ion and provide its exact mass, which is crucial for structural confirmation.
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete picture of the atomic arrangement. smbstcollege.com
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and type of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the aldehyde proton, the adjacent methylene (B1212753) protons, the methoxy (B1213986) group protons, and the aromatic protons. youtube.com The chemical shifts and splitting patterns are characteristic of the structure. youtube.com
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. libretexts.org The chemical shifts are indicative of the carbon type (alkane, aromatic, carbonyl, etc.). The spectrum for this compound would show nine distinct signals corresponding to each carbon atom in the asymmetric molecule.
Table 3: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aldehyde (-CHO) | ~9.7 | Triplet (t) | 1H |
| Aromatic (Ar-H) | ~6.9 - 7.5 | Multiplet (m) | 3H |
| Methylene (-CH₂) | ~3.7 | Doublet (d) | 2H |
| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | 3H |
Table 4: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aldehyde (C=O) | ~200 |
| Aromatic (C-O) | ~155 |
| Aromatic (C-Cl) | ~128 |
| Aromatic (C-H & C-C) | ~120 - 135 |
| Methoxy (-OCH₃) | ~56 |
| Methylene (-CH₂) | ~50 |
2D NMR: Two-dimensional NMR experiments are used to establish the connectivity between atoms. researchgate.netyoutube.com
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, for example, confirming the coupling between the aldehyde proton and the methylene protons. researchgate.net
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) correlates protons with the carbons to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the entire molecular skeleton. For instance, it would show correlations from the methylene protons to the aromatic ring, confirming the attachment point. youtube.com
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. acs.org This precision allows for the determination of the elemental formula of a compound. For this compound (C₉H₉ClO₂), HRMS would be used to confirm its exact mass. epa.gov
A key feature in the mass spectrum of a chlorine-containing compound is the isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the molecular ion in the mass spectrum will appear as two peaks (M and M+2) with a ~3:1 intensity ratio, which is a definitive indicator of the presence of a single chlorine atom in the molecule. nih.gov This isotopic pattern, combined with the accurate mass measurement, provides unequivocal evidence for the compound's elemental composition. acs.org
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and elucidate the molecular structure of compounds like this compound. youtube.comnih.gov These methods rely on the interaction of light with molecular vibrations, providing a unique spectral fingerprint for the molecule. youtube.com While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. youtube.com
For this compound, the spectra would be characterized by specific vibrational modes corresponding to its distinct functional groups. The most prominent feature in the FT-IR spectrum is typically the strong carbonyl (C=O) stretching vibration of the aldehyde group, expected in the range of 1720-1740 cm⁻¹. researchgate.net The aldehydic C-H bond exhibits characteristic stretching bands, often appearing as a doublet around 2820 cm⁻¹ and 2720 cm⁻¹. chemicalbook.com
The aromatic ring gives rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. nih.gov The presence of substituents on the phenyl ring, such as the chloro and methoxy groups, will influence the exact position and pattern of these absorptions. The C-O stretching of the methoxy group is expected to produce a strong band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The C-Cl stretching vibration typically appears as a strong band in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹. researchgate.net
Raman spectroscopy complements FT-IR, particularly for non-polar bonds. youtube.com Aromatic ring vibrations and the C=C bonds often produce strong Raman signals. researchgate.net While the C=O stretch is visible in Raman, it is generally weaker than in the FT-IR spectrum. nih.gov Analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. nih.gov
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FT-IR) |
| Aldehyde | C=O Stretch | 1740 - 1720 | Strong |
| Aldehyde | C-H Stretch | ~2820 and ~2720 (doublet) | Medium |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Strong |
| Methoxy Group | C-O-C Asymmetric Stretch | ~1250 | Strong |
| Methoxy Group | C-O-C Symmetric Stretch | ~1040 | Strong |
| Chloro Group | C-Cl Stretch | 800 - 600 | Strong |
Derivatization Methods for Enhanced Analytical Detection
Derivatization is a common strategy in analytical chemistry to modify an analyte to make it more suitable for a specific analytical method, such as improving volatility for gas chromatography (GC) or enhancing detection for high-performance liquid chromatography (HPLC). nih.gov For aldehydes like this compound, derivatization is crucial for reliable quantification and characterization. nih.gov
Hydrazine-Based Derivatization for Aldehyde Quantification (e.g., 2,4-DNPH)
One of the most established methods for identifying and quantifying aldehydes and ketones is derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH). wikipedia.orgijsrst.com This reagent, often referred to as Brady's reagent when dissolved in methanol and sulfuric acid, reacts with the carbonyl group in an acid-catalyzed nucleophilic addition-elimination (or condensation) reaction. chemguide.co.ukrsc.org
The reaction involves the attack of the nucleophilic -NH₂ group of 2,4-DNPH on the electrophilic carbonyl carbon of the aldehyde. chemguide.co.uk This is followed by the elimination of a water molecule to form a stable, crystalline product known as a 2,4-dinitrophenylhydrazone. byjus.com These derivatives are typically brightly colored, appearing as yellow, orange, or red precipitates, which facilitates qualitative detection. wikipedia.orgbyjus.com Aromatic aldehydes, such as this compound, generally produce red-colored precipitates. ijsrst.com
The resulting 2,4-dinitrophenylhydrazone derivative exhibits strong UV absorbance, making it ideal for quantification by HPLC with a UV detector. hitachi-hightech.comhitachi-hightech.com This method is widely used in environmental analysis for measuring trace levels of carbonyl compounds in air and water. researchgate.net The high purity and characteristic melting points of the crystalline derivatives also aid in the identification of the original aldehyde. creative-chemistry.org.uk
Table 2: Derivatization with 2,4-Dinitrophenylhydrazine (2,4-DNPH)
| Reactant | Product | Analytical Advantage |
| This compound | This compound-2,4-dinitrophenylhydrazone | Forms a colored, crystalline solid. |
| 2,4-Dinitrophenylhydrazine | Strong UV absorbance for HPLC analysis. | |
| Stable derivative for identification. |
Derivatization with 2-(Hydroxymethyl)piperidine for GC Analysis (e.g., for acetaldehyde)
For analysis by gas chromatography (GC), aldehydes can be derivatized with 2-(hydroxymethyl)piperidine (2-HMP) to form a more stable and volatile compound. nih.gov This technique is particularly useful for workplace air sampling and is incorporated into methods by the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) for various aldehydes. dnacih.com
The reaction between an aldehyde and 2-HMP results in the formation of a bicyclic oxazolidine (B1195125) derivative. cdc.gov This reaction proceeds readily, often during the sample collection phase where air is drawn through a sorbent tube coated with 2-HMP. dnacih.com The resulting oxazolidine is thermally stable and has excellent chromatographic properties, allowing for sensitive and specific detection by a GC equipped with a flame ionization detector (FID) or a mass spectrometer (MS). nih.govcdc.gov This method overcomes issues related to the high reactivity and poor chromatographic behavior of underivatized low-molecular-weight aldehydes. dnacih.com
Table 3: Derivatization with 2-(Hydroxymethyl)piperidine (2-HMP)
| Reactant | Product | Analytical Advantage |
| Aldehyde (e.g., this compound) | Oxazolidine derivative | Increased thermal stability for GC. |
| 2-(Hydroxymethyl)piperidine (2-HMP) | Improved volatility and chromatographic behavior. | |
| Enables sensitive detection by GC-FID or GC-MS. |
Techniques for Assessing Enantiomeric Composition (e.g., chiral derivatization for related compounds)
While this compound itself is not chiral, related compounds with stereocenters require methods to determine their enantiomeric composition. A powerful technique for this is chiral derivatization, an indirect method for enantioseparation. nih.govchiralpedia.com This approach involves reacting the mixture of enantiomers with a single, pure enantiomer of a chiral derivatizing agent (CDA). chiralpedia.comnih.gov
This reaction converts the pair of enantiomers into a pair of diastereomers. nih.gov Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers have different physical properties and can be separated using standard, non-chiral analytical techniques like HPLC or GC. chiralpedia.com The choice of CDA is critical and depends on the functional group present in the analyte. nih.gov For chiral alcohols or amines, chiral acids or isocyanates are often used. nih.gov For chiral acids, chiral amines can be employed as CDAs. nih.gov
After separation, the relative peak areas of the two diastereomers in the chromatogram correspond directly to the enantiomeric ratio of the original compound. researchgate.net This method is fundamental in pharmaceutical development, where the pharmacological and toxicological properties of enantiomers can differ significantly. nih.govmdpi.com
X-ray Crystallography for Crystalline Derivatives and Analogues
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline form. wikipedia.org It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov While direct crystallographic analysis of this compound, which is likely a liquid or low-melting solid, may be challenging, the technique is invaluable for analyzing its stable, crystalline derivatives. nih.govacs.org
The 2,4-dinitrophenylhydrazone derivatives formed from aldehydes are highly crystalline and well-suited for X-ray diffraction analysis. acs.orgbohrium.comtdl.org A single-crystal X-ray structure of the hydrazone derivative of this compound would provide absolute confirmation of its covalent structure, including the connectivity of the chloro, methoxy, and acetaldehyde groups to the phenyl ring. researchgate.net
This technique is also crucial for distinguishing between different polymorphic forms (different crystal structures of the same compound) or geometric isomers (e.g., E/Z isomers of the hydrazone), which may have different melting points but are structurally identical in solution. bohrium.comtdl.org Studies have shown that X-ray diffraction patterns are highly characteristic and more reliable for identification than melting points alone, which can be affected by impurities. bohrium.comrsc.org
Applications in Complex Organic Transformations and Synthetic Targets
Utilization as a Building Block for Heterocyclic Scaffolds
The aldehyde group of 2-(3-chloro-2-methoxyphenyl)acetaldehyde is a prime functional group for participating in cyclization and condensation reactions to form a wide array of heterocyclic systems. These scaffolds are central to medicinal chemistry and materials science.
Coumarins (2H-1-benzopyran-2-ones) are a significant class of lactones with broad biological activities. The synthesis of coumarins can be achieved through several classic reactions involving aldehydes. nih.gov For instance, the Perkin condensation would involve the reaction of this compound with an acetic anhydride (B1165640) in the presence of a weak base. More commonly, the Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound, such as a malonic ester derivative, followed by intramolecular cyclization, provides a direct route to substituted coumarins. nih.gov The reaction of this compound with various active methylene compounds under different catalytic conditions can lead to a library of coumarin (B35378) derivatives, where the substitution pattern of the starting aldehyde is incorporated into the final product.
Table 1: Potential Coumarin Synthesis Reactions This table is interactive. You can sort or filter the data.
| Reaction Name | Reactant for Aldehyde | Typical Catalyst/Conditions | Product Type |
|---|---|---|---|
| Knoevenagel Condensation | Ethyl acetoacetate, Malononitrile | Piperidine (B6355638), Lewis acids (e.g., FeCl₃) | 3-Substituted Coumarins |
| Perkin Condensation | Acetic Anhydride | Triethylamine, Sodium Acetate | 3-Arylcoumarins (if from aryl-acetic acid) |
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a core structure found in many pharmaceuticals. hilarispublisher.com The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative. hilarispublisher.comorganic-chemistry.org this compound can be transformed into a suitable precursor for pyrazole (B372694) synthesis. For example, a Claisen-Schmidt condensation with a ketone can generate an α,β-unsaturated carbonyl compound. beilstein-journals.org This intermediate can then undergo a cyclocondensation reaction with hydrazine or a substituted hydrazine to yield the corresponding pyrazole or pyrazoline. beilstein-journals.orgresearchgate.net Multicomponent reactions, which combine the aldehyde, an active methylene compound, and hydrazine in a one-pot synthesis, represent an efficient strategy for constructing highly functionalized pyrazoles. nih.gov
Imidazoheterocycles, such as imidazopyridines or imidazothiazoles, are another class of privileged structures in drug discovery. The aldehyde functionality of this compound is key to their synthesis. One common route is the reaction of an α-halo-ketone with an amidine, but the aldehyde can be used to construct the necessary intermediates. For example, the aldehyde can react with a primary amine and a cyanide source (Strecker synthesis) to form an α-aminonitrile, a versatile intermediate. Alternatively, condensation of the aldehyde with a 1,2-diamino-aromatic or heteroaromatic compound provides a direct pathway to fused imidazole (B134444) systems. The specific substitution on the phenyl ring of the aldehyde would be imparted to the resulting heterocyclic product, allowing for the systematic exploration of structure-activity relationships.
Role as an Intermediate in Total Synthesis of Complex Molecules
In the context of total synthesis, simple, well-defined building blocks are crucial for constructing complex molecular targets. This compound, with its distinct functional groups, can serve as a key intermediate. For example, in the synthesis of complex furan-containing natural products, substituted phenylacetaldehydes are often employed. researchgate.net The aldehyde can be used to introduce the substituted phenyl moiety into a larger molecule through reactions like aldol (B89426) additions, Wittig-type olefinations, or reductive aminations. The chloro and methoxy (B1213986) groups can serve as handles for further transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira) to build even greater complexity, or they may be essential features of the final target molecule's pharmacophore. An improved route for preparing a functionalized 5,6-dihydro-pyrimido[4,5-b] nih.govhilarispublisher.comoxazepine, which acts as an EGFR inhibitor, highlights the use of a related substituted benzaldehyde (B42025) as a key starting material. researchgate.net
Contribution to the Development of Chiral Auxiliaries or Ligands in Asymmetric Catalysis
The aldehyde group in this compound is a prochiral center. This means that nucleophilic addition to the carbonyl carbon can generate a new stereocenter. As such, it is an ideal prochiral substrate for asymmetric synthesis.
The asymmetric reduction of the aldehyde to the corresponding chiral alcohol, 2-(3-chloro-2-methoxyphenyl)ethanol, can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. This chiral alcohol can then be used as a building block for more complex chiral molecules or incorporated into chiral auxiliaries or ligands for asymmetric catalysis. A study on the asymmetric synthesis of a benzothiazepinone derivative utilized bakers' yeast for the stereoselective reduction of a related keto-ester, demonstrating the utility of biocatalysis for creating chiral centers from prochiral precursors. elsevierpure.com The unique electronic and steric environment provided by the chloro and methoxy substituents can influence the stereoselectivity of these transformations, making it a useful substrate for testing new asymmetric methods.
Table 2: Asymmetric Transformations of a Prochiral Aldehyde This table is interactive. You can sort or filter the data.
| Reaction Type | Reagent/Catalyst Type | Product | Chirality |
|---|---|---|---|
| Asymmetric Reduction | Chiral Borane Reagents (e.g., CBS catalyst) | Chiral Alcohol | (R) or (S) |
| Asymmetric Hydrogenation | Chiral Metal-Ligand Complexes (e.g., Ru-BINAP) | Chiral Alcohol | (R) or (S) |
| Asymmetric Aldol Addition | Chiral Lewis Acids, Proline-based catalysts | Chiral β-Hydroxy Ketone | syn or anti |
Precursor in the Synthesis of Specialty Chemicals with Unique Properties
Beyond pharmaceuticals, substituted aromatic aldehydes are precursors to a range of specialty chemicals, including agrochemicals, fragrances, and materials for electronics. The specific substitution pattern of this compound can impart unique properties to the final products. For example, the presence of a chlorine atom can enhance the biological activity in agrochemicals or act as a site for further functionalization. The methoxy group can influence solubility and metabolic stability. This aldehyde could be a precursor for synthesizing specialized polymers, dyes, or liquid crystals, where the precise arrangement of substituents on the aromatic ring is critical for the material's bulk properties. The synthesis of related chloro-methoxy-phenyl acetamide (B32628) derivatives has been reported, indicating the utility of this substitution pattern in creating novel chemical entities. chemicalbook.comresearchgate.net
Application in Structure-Activity Relationship (SAR) Studies for Rational Design
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and rational design. drugdesign.org They involve synthesizing a series of related compounds to understand how specific structural features affect biological activity. researchgate.net this compound is an excellent starting point for such studies. By using it as a common precursor, chemists can create a library of derivatives (e.g., coumarins, pyrazoles) that all share the 3-chloro-2-methoxyphenyl moiety.
Comparing the biological activity of these compounds with analogues that have different substitution patterns (e.g., no chloro group, a fluoro group instead of chloro, or the methoxy group at a different position) allows researchers to probe the importance of these specific features for binding to a biological target. nih.govnih.gov For example, the chloro group may act as a hydrogen bond acceptor or participate in halogen bonding, while the methoxy group's size and electronics can influence the molecule's conformation and interaction with a receptor pocket. mdpi.com These insights are critical for optimizing a lead compound to enhance its potency and selectivity.
Historical Context and Future Directions in Research
Evolution of Synthetic Methodologies for Arylacetaldehydes
The synthesis of arylacetaldehydes, including phenylacetaldehyde (B1677652) and its substituted derivatives, has a rich history, with methodologies evolving from classical reactions to more sophisticated and efficient processes. wikipedia.org Early and traditional methods often involved multiple steps, sometimes with harsh reagents and modest yields.
Key historical synthetic routes for the parent compound, phenylacetaldehyde, which lay the groundwork for synthesizing more complex derivatives, include:
Darzens Reaction: This reaction involves the condensation of an aromatic aldehyde (like benzaldehyde) with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester), which can then be hydrolyzed and decarboxylated to yield the desired aldehyde. wikipedia.org
Oxidation of Styrenes: The Wacker oxidation of styrene (B11656) provides a direct route to phenylacetaldehyde. wikipedia.org
Dehydrogenation of Alcohols: The oxidation of the corresponding 2-arylethanol offers a straightforward method. For instance, 2-phenylethanol (B73330) can be oxidized using catalysts like silver or gold to produce phenylacetaldehyde. wikipedia.orgyoutube.com
Rearrangement Reactions: The Hofmann rearrangement of cinnamamide (B152044) has also been employed as a synthetic pathway. wikipedia.org
For substituted arylacetaldehydes such as 2-(3-Chloro-2-methoxyphenyl)acetaldehyde, synthesis would typically involve adapting these classical methods to a more functionalized starting material. For example, a plausible route could begin with a substituted benzaldehyde (B42025), such as 3-chloro-2-methoxybenzaldehyde, and extend the carbon chain via a Wittig-type reaction followed by hydrolysis. youtube.com Another approach involves the multi-step conversion of a substituted aniline (B41778), like 3-Chloro-4-methoxyaniline, into a chloroacetamide derivative, which could then be further transformed. chemicalbook.com The synthesis of related precursors, such as 2-chloro-6-hydroxybenzaldehyde, has been documented in patent literature, often involving transformations of highly chlorinated intermediates under acidic conditions. google.com These routes highlight a progression towards adapting established reactions for more complex and specifically substituted target molecules.
Table 1: Comparison of Selected Arylacetaldehyde Synthetic Methods
| Method | Description | Starting Materials Example | Key Features |
| Darzens Reaction | Condensation of a ketone or aldehyde with an α-haloester to form an α,β-epoxy ester, followed by hydrolysis and decarboxylation. | Benzaldehyde, Ethyl chloroacetate | Good for carbon chain extension; creates a new C-C bond. |
| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to create an alkene, which can be subsequently converted to the aldehyde. | Benzaldehyde, Methoxy-methyltriphenyl-phosphonium bromide | Versatile for C=C bond formation; subsequent hydrolysis needed to reveal the aldehyde. youtube.com |
| Oxidation of Alcohols | Oxidation of a primary alcohol to an aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate). | 2-Phenylethanol | Direct functional group interconversion; requires the precursor alcohol. youtube.com |
| Isomerization of Epoxides | Rearrangement of a styrene oxide to form the corresponding phenylacetaldehyde. | Styrene oxide | Atom-economical rearrangement; substrate-specific. wikipedia.org |
Emerging Trends in C-H Activation and Late-Stage Functionalization
Modern synthetic chemistry is increasingly focused on efficiency and the ability to modify complex molecules in the final stages of a synthetic sequence, a strategy known as late-stage functionalization (LSF). acs.orgnih.gov This approach is invaluable as it allows for the rapid diversification of drug candidates or materials without requiring a complete de novo synthesis for each new analogue. nih.govacs.org Central to LSF is the development of C-H activation, a powerful technique that transforms traditionally inert carbon-hydrogen bonds into reactive functional groups. acs.orgresearchgate.net
For a molecule like this compound, C-H activation presents numerous possibilities. Instead of building the complex aromatic ring from simpler precursors, one could start with a less substituted arylacetaldehyde and introduce the chloro or methoxy (B1213986) groups directly onto the aromatic ring. Transition-metal catalysis, particularly with palladium, rhodium, and iridium, has been instrumental in advancing these transformations, enabling direct and site-selective modifications of aromatic rings. acs.orgresearchgate.net
Recent advances have focused on:
Radical-Mediated C-H Functionalization: The use of photocatalysis and first-row transition metals to generate radical intermediates allows for novel bond formations under mild conditions. acs.org
Directed C-H Functionalization: Employing directing groups to guide a metal catalyst to a specific C-H bond has become a robust strategy for achieving high regioselectivity in complex molecules. acs.org
Electrochemical LSF (eLSF): This environmentally friendly approach uses electricity to drive chemical transformations, avoiding the need for stoichiometric chemical oxidants or reductants and enabling the functionalization of various C-H bonds, including benzylic ones. nih.govacs.org About 25% of the top-selling drugs contain benzylic C-H bonds, making their functionalization a key area of interest. nih.govacs.org
The formyl group itself is a versatile handle that can be converted into other functionalities, but its presence can also pose challenges for selectivity in C-H activation reactions. acs.org The development of chemoselective methods that can tolerate such reactive groups is a major frontier in the field.
Green Chemistry Principles in the Development of Sustainable Synthetic Routes
The fine chemicals and pharmaceutical industries are increasingly adopting the principles of green chemistry to minimize their environmental impact. numberanalytics.comrsc.org Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The development of sustainable synthetic routes for compounds like this compound is guided by these principles. manchester.ac.ukresearchgate.netrsc.org
The 12 principles of green chemistry provide a roadmap for this endeavor. acs.orgsolubilityofthings.com Key principles relevant to arylacetaldehyde synthesis include:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like rearrangements or additions are favored over substitutions or eliminations which generate stoichiometric byproducts.
Catalysis: The use of catalytic reagents (as opposed to stoichiometric ones) is superior as they are used in small amounts and can be recycled, reducing waste. yale.eduacs.org For example, catalytic dehydrogenation of an alcohol is preferable to using a stoichiometric oxidant.
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. numberanalytics.com This has led to research into reactions in water, supercritical fluids, or solvent-free conditions.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. yale.edu The rise of photocatalysis and electrocatalysis aligns well with this principle. nih.gov
Applying these principles could lead to a more sustainable synthesis of this compound by, for instance, developing a one-pot catalytic process from a renewable feedstock that operates in a green solvent with minimal energy input. manchester.ac.uk
Table 2: The 12 Principles of Green Chemistry
| Principle | Summary |
| 1. Prevention | Prevent waste rather than treating it after creation. numberanalytics.comyale.edu |
| 2. Atom Economy | Maximize the incorporation of reactant atoms into the final product. numberanalytics.comacs.org |
| 3. Less Hazardous Syntheses | Design syntheses to use and generate substances with minimal toxicity. numberanalytics.comyale.edu |
| 4. Designing Safer Chemicals | Design chemical products to be effective while minimizing their toxicity. acs.org |
| 5. Safer Solvents & Auxiliaries | Make auxiliary substances (solvents, etc.) unnecessary or innocuous. yale.edu |
| 6. Design for Energy Efficiency | Minimize energy requirements; conduct synthesis at ambient temperature and pressure. yale.edu |
| 7. Use of Renewable Feedstocks | Use renewable rather than depleting raw materials. yale.edu |
| 8. Reduce Derivatives | Minimize or avoid unnecessary derivatization (e.g., protecting groups). acs.org |
| 9. Catalysis | Use catalytic reagents in preference to stoichiometric reagents. acs.org |
| 10. Design for Degradation | Design products to break down into innocuous substances after use. acs.org |
| 11. Real-time Pollution Prevention | Develop analytical methods for real-time monitoring to prevent pollution. numberanalytics.com |
| 12. Safer Chemistry for Accidents | Choose substances and forms that minimize the potential for chemical accidents. numberanalytics.com |
Role of Computational Design and Machine Learning in Predicting Novel Transformations
The discovery of new chemical reactions and the optimization of existing ones have been traditionally reliant on trial-and-error and chemical intuition. nih.gov However, this paradigm is shifting with the advent of powerful computational tools and machine learning (ML). beilstein-journals.org These technologies are accelerating the development of synthetic methodologies by providing deep insights into reaction mechanisms and predicting optimal conditions. grnjournal.usdigitellinc.com
Computational chemistry , particularly using methods like Density Functional Theory (DFT), allows researchers to model reaction pathways, calculate the energies of transition states, and understand the feasibility of a proposed transformation before it is attempted in the lab. nih.govgrnjournal.uscatalysis.blogrsc.org This predictive power is crucial for designing novel catalysts and exploring new synthetic routes to complex molecules like this compound. nih.gov
Machine learning is revolutionizing reaction optimization. beilstein-journals.org ML algorithms can analyze vast datasets of published reactions to identify patterns and predict the outcomes of new experiments. researchgate.net This has several key applications:
Reaction Condition Optimization: ML models can navigate the complex interplay between variables (temperature, solvent, catalyst, etc.) to find the global optimal conditions for a reaction with significantly fewer experiments than traditional methods. beilstein-journals.orgduke.edu
Predictive Synthesis: Global models built on large reaction databases can suggest initial reaction conditions for novel transformations, providing a valuable starting point for chemists. beilstein-journals.org
Catalyst Design: ML is being used to design new catalysts de novo, streamlining the discovery process and moving beyond incremental improvements of known catalysts. digitellinc.com
The integration of ML with automated robotic platforms is leading to the concept of "self-driving laboratories" that can autonomously design, execute, and optimize chemical reactions, promising to dramatically accelerate the pace of chemical discovery. beilstein-journals.org
Interdisciplinary Research Avenues and Potential for Materials Science (e.g., solar cells, OLEDs via Vilsmeier-Haack products)
While arylacetaldehydes are important synthetic intermediates, related aromatic aldehydes are finding increasing use in interdisciplinary fields, particularly materials science. The functional groups present in this compound—an aldehyde, a chloro group, and a methoxy group—are all functionalities that can be used to tune the electronic properties of advanced materials.
A particularly relevant avenue is the use of aromatic aldehydes derived from the Vilsmeier-Haack reaction in the synthesis of materials for organic electronics. wikipedia.orgorganic-chemistry.org This reaction is a widely used method for the formylation (introduction of an aldehyde group, -CHO) of electron-rich aromatic compounds. ascensusspecialties.comtcichemicals.com
Recent research has shown that aldehyde-functionalized building blocks are critical for creating highly efficient conjugated polymers used in:
Organic Photovoltaics (OPVs): The Vilsmeier-Haack reaction is used to synthesize aldehyde-functionalized benzodithiophene (BDT) monomers. These monomers are then polymerized to create donor materials for organic solar cells, which offer a promising alternative to conventional silicon-based cells. ascensusspecialties.com
Organic Light-Emitting Diodes (OLEDs): The precise placement of functional groups on aromatic cores, often achieved through formylation reactions, is essential for tuning the emission color and efficiency of OLED materials.
The synthesis of polyheterocyclic compounds, which are scaffolds for bioactive molecules and advanced materials, often begins with the formylation of a ketone or other starting material via the Vilsmeier-Haack reaction. sciforum.net This highlights a direct link between the chemistry of aromatic aldehydes and the development of next-generation materials. The specific substitution pattern of this compound could, in principle, be incorporated into such material backbones to modulate properties like solubility, morphology, and electronic energy levels.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-(3-Chloro-2-methoxyphenyl)acetaldehyde?
- Methodology :
- Friedel-Crafts Acylation : React 3-chloro-2-methoxybenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. This approach minimizes hydrolysis of the acyl chloride intermediate .
- Oxidation of Alcohol Precursors : Use oxidizing agents like pyridinium chlorochromate (PCC) to oxidize 2-(3-chloro-2-methoxyphenyl)ethanol to the corresponding acetaldehyde. Ensure inert atmosphere to prevent overoxidation to carboxylic acids .
- Optimization Tips :
- Monitor reaction progress via TLC or GC-MS.
- Purify via column chromatography using silica gel and a gradient elution system.
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H NMR will show characteristic aldehyde proton signals at δ 9.5–10.0 ppm and aromatic protons in the δ 6.5–8.0 range. ¹³C NMR confirms the aldehyde carbonyl (~200 ppm) and methoxy group (~55 ppm) .
- FTIR : Look for C=O stretch (~1720 cm⁻¹) and C-O (methoxy) vibrations (~1250 cm⁻¹) .
- Purity Assessment :
- Use HPLC with a C18 column and UV detection at 254 nm.
Q. What are the stability considerations for storing this compound?
- Storage Conditions :
- Store under inert gas (N₂/Ar) at –20°C to prevent oxidation or polymerization.
- Use amber vials to minimize light-induced degradation .
- Stability Tests :
- Conduct accelerated degradation studies under varying pH, temperature, and humidity. Monitor via HPLC for aldehyde conversion to carboxylic acids or hemiacetals .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of derivatives?
- Crystallization Strategy : Co-crystallize the compound with stabilizing agents (e.g., thiourea derivatives) to improve crystal quality. Use slow evaporation in a 1:1 ethyl acetate/hexane mixture .
- Refinement : Employ SHELXL for structure refinement. Address disorder in the methoxy or chloro groups using PART and SIMU instructions in SHELX .
- Example Data :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | < 0.05 |
| C-Cl bond length | 1.74 Å ± 0.02 |
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic additions?
- Mechanistic Insights :
- The electron-withdrawing Cl group activates the aldehyde toward nucleophilic attack, while the methoxy group (electron-donating) stabilizes intermediates via resonance.
- Experimental Design : Compare reaction rates with substituted aldehydes (e.g., 2-methoxy vs. 2-nitro derivatives) using kinetic studies (UV-Vis monitoring) .
- Data Interpretation :
- Use Hammett plots to correlate substituent effects (σ values) with rate constants.
Q. How should researchers address contradictions in reported biological activities of structurally similar compounds?
- Case Study :
- Antimicrobial Assays : Test this compound against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Compare with 2-(3-fluorophenyl) analogs to isolate halogen effects .
- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HeLa) with controls for aldehyde toxicity.
- Statistical Analysis : Apply ANOVA to validate significance (p < 0.05) and account for batch-to-batch variability.
Methodological Challenges and Solutions
Q. What strategies mitigate side reactions during derivatization (e.g., Schiff base formation)?
- Optimization :
- Use mild conditions (e.g., room temperature, pH 7–8) and scavengers (e.g., molecular sieves) to suppress aldol condensation .
- Example Protocol :
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Aniline, EtOH | Stir, 25°C, 12 h |
| 2 | NaBH₄ (for reduction) | 0°C, 1 h |
Q. How can computational methods predict the metabolic pathways of this compound?
- In Silico Tools :
- Use SwissADME to predict CYP450 metabolism sites. The aldehyde group is likely oxidized to carboxylic acid in vivo.
- Docking Studies : Model interactions with aldehyde dehydrogenase (PDB ID: 1AD3) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
